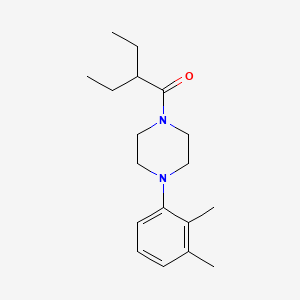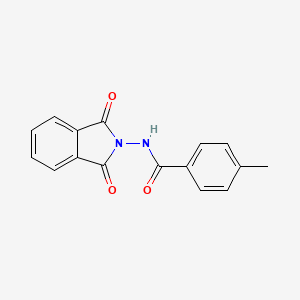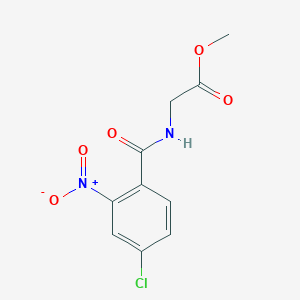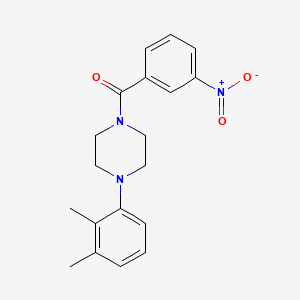
1-(2,3-dimethylphenyl)-4-(2-ethylbutanoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dimethylphenyl)-4-(2-ethylbutanoyl)piperazine, also known as DMPP, is a piperazine derivative that has gained attention in recent years due to its potential applications in scientific research. This compound has been found to have unique properties that make it a useful tool for studying various biological processes.
Applications De Recherche Scientifique
1-(2,3-dimethylphenyl)-4-(2-ethylbutanoyl)piperazine has been found to have a variety of applications in scientific research. One of the most promising areas of research is in the field of neuroscience. This compound has been shown to selectively activate certain types of neurons in the brain, making it a useful tool for studying neural circuits and behavior. In addition, this compound has been found to modulate the activity of certain neurotransmitters, making it a potential treatment for neurological disorders such as depression and anxiety.
Mécanisme D'action
1-(2,3-dimethylphenyl)-4-(2-ethylbutanoyl)piperazine acts as a partial agonist at the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. By selectively activating this receptor, this compound can modulate the activity of certain neural circuits and neurotransmitters, leading to changes in behavior and mood.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its effects on the serotonin 5-HT1A receptor, this compound has been shown to modulate the activity of other neurotransmitters such as dopamine and norepinephrine. This makes it a potential treatment for a variety of neurological disorders. In addition, this compound has been found to have anti-inflammatory and antioxidant properties, making it a potential treatment for inflammatory diseases such as arthritis and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,3-dimethylphenyl)-4-(2-ethylbutanoyl)piperazine has several advantages as a tool for scientific research. It is highly selective for the serotonin 5-HT1A receptor, making it a useful tool for studying neural circuits and behavior. In addition, this compound has a long half-life, allowing for sustained activation of the receptor. However, there are also limitations to using this compound in lab experiments. It can be difficult to control the dose and duration of this compound exposure, which can lead to variability in results. In addition, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Orientations Futures
There are several promising areas of research for 1-(2,3-dimethylphenyl)-4-(2-ethylbutanoyl)piperazine. One area of interest is in the development of new treatments for neurological disorders such as depression and anxiety. This compound has shown promise as a potential treatment for these disorders, and further research is needed to understand its safety and efficacy in humans. In addition, this compound has potential applications in the field of drug discovery. By selectively activating certain receptors, this compound can be used to identify new drug targets and develop more effective treatments for a variety of diseases. Finally, further research is needed to understand the full range of biochemical and physiological effects of this compound, which could lead to new insights into the workings of the brain and the development of new treatments for a variety of diseases.
Méthodes De Synthèse
1-(2,3-dimethylphenyl)-4-(2-ethylbutanoyl)piperazine can be synthesized by reacting 2,3-dimethylbenzylamine with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with piperazine to yield this compound. This synthesis method has been optimized to produce high yields of this compound with a high degree of purity.
Propriétés
IUPAC Name |
1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-ethylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-5-16(6-2)18(21)20-12-10-19(11-13-20)17-9-7-8-14(3)15(17)4/h7-9,16H,5-6,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCUBFUPOUYDBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)C2=CC=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-ethoxyphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5788560.png)


![2-[(cyanomethyl)thio]-7-methyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5788587.png)







![ethyl 4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5788631.png)

![2-fluorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5788669.png)